Nefopam-d3 N-Oxide Nefopam-d3 N-Oxide An impurity of Nefopam, which is a centrally-acting but non-opioid analgesic drug by blocking voltage-gated sodium channel and inhibition of serotonin, dopamine and noradrenaline reuptake.
Brand Name: Vulcanchem
CAS No.: 1346603-50-6
VCID: VC0196647
InChI:
SMILES:
Molecular Formula: C17H16NO2D3
Molecular Weight: 272.36

Nefopam-d3 N-Oxide

CAS No.: 1346603-50-6

Cat. No.: VC0196647

Molecular Formula: C17H16NO2D3

Molecular Weight: 272.36

Purity: > 95%

* For research use only. Not for human or veterinary use.

Nefopam-d3 N-Oxide - 1346603-50-6

CAS No. 1346603-50-6
Molecular Formula C17H16NO2D3
Molecular Weight 272.36
Appearance White to Off-White Solid

Chemical Structure and Properties

Molecular Composition and Identifiers

Nefopam-d3 N-Oxide possesses a well-defined chemical structure with precise molecular characteristics that distinguish it from both Nefopam and non-deuterated Nefopam N-Oxide. Table 1 summarizes the key chemical identifiers and properties of this compound.

PropertyValueReference
Molecular FormulaC17H16D3NO2
Molecular Weight272.36 g/mol
CAS Number1346603-50-6
Alternate/Unlabelled CAS Number66091-32-5
SMILES Notation[2H]C([2H])([2H])N1(=O)CCOC(c2ccccc2)c3ccccc3C1
SIL TypeDeuterium

Comparative Structural Analysis

Understanding Nefopam-d3 N-Oxide requires consideration of its relationship to parent compounds. Table 2 provides a comparison between Nefopam, Nefopam N-Oxide, and Nefopam-d3 N-Oxide, highlighting the structural modifications that define each compound.

CompoundMolecular FormulaMolecular WeightKey Structural Feature
NefopamC17H19NO253.339 g/molParent compound with tertiary amine
Nefopam N-OxideC17H19NO2269.34 g/molN-oxide functionality
Nefopam-d3 N-OxideC17H16D3NO2272.36 g/molN-oxide with three deuterium atoms

The structural progression from Nefopam to Nefopam-d3 N-Oxide involves two key modifications: the oxidation of the tertiary amine to form an N-oxide group, and the substitution of three hydrogen atoms with deuterium atoms . These changes, while seemingly minor, significantly impact the compound's chemical behavior and utility in research applications.

Synthesis and Production

Synthetic Methodology

The synthesis of Nefopam-d3 N-Oxide follows a specific methodology that ensures proper deuterium incorporation and N-oxidation. The process typically begins with the parent compound Nefopam and involves a series of controlled chemical transformations.

The deuteration process utilizes deuterated reagents and solvents to replace specific hydrogen atoms with deuterium. This exchange must be precisely controlled to ensure that deuterium incorporation occurs at the desired positions within the molecule, maintaining the structural integrity while providing the isotopic labeling necessary for analytical applications.

Following deuteration, the N-oxidation step introduces the oxygen atom at the nitrogen position. This reaction is typically performed using oxidizing agents under controlled conditions to ensure selectivity for the tertiary amine site. The reaction conditions must be carefully monitored to prevent oxidation at other potentially reactive sites within the molecule.

Quality Control Parameters

ParameterSpecificationReference
Purity>95% (HPLC)
Product FormatNeat
Storage Temperature+4°C
Shipping TemperatureRoom Temperature
Country of OriginCANADA

Analytical Characterization

Spectroscopic Properties

Spectroscopic techniques provide essential information for the identification and characterization of Nefopam-d3 N-Oxide. The compound exhibits distinctive spectral characteristics that reflect its structural features.

In mass spectrometry, Nefopam-d3 N-Oxide shows characteristic fragmentation patterns that distinguish it from the non-deuterated analog. The presence of deuterium atoms shifts the mass spectrum by approximately 3 mass units compared to Nefopam N-Oxide . This mass difference is crucial for applications in isotope dilution mass spectrometry and metabolite tracking studies.

Infrared spectroscopy reveals characteristic N-O vibrations that confirm the presence of the N-oxide functionality . These spectral features serve as important markers for verifying the compound's identity and structural integrity.

Chromatographic Behavior

Chromatographic methods play a crucial role in the analysis and purification of Nefopam-d3 N-Oxide. The compound's chromatographic profile reflects its physicochemical properties and provides a basis for quantitative analysis.

High-performance liquid chromatography (HPLC) with appropriate detection methods, such as UV spectrophotometry or mass spectrometry, enables precise quantification of Nefopam-d3 N-Oxide in various matrices . The deuterium labeling affects the compound's chromatographic behavior, typically resulting in subtle differences in retention time compared to the non-deuterated analog. These differences, while minor, are sufficient to enable differentiation between the deuterated and non-deuterated forms in chromatographic analyses.

Pharmacological Properties

Mechanism of Action

Nefopam-d3 N-Oxide inherits its pharmacological foundation from Nefopam, which acts through several neurochemical mechanisms. The parent compound Nefopam functions as a centrally-acting analgesic that modulates multiple neurotransmitter systems and ion channels .

The primary mechanisms of action include:

  • Inhibition of serotonin, norepinephrine, and dopamine reuptake in the central nervous system

  • Blockade of voltage-sensitive sodium channels (with the parent compound having an IC50 value of 27 μM)

  • Modulation of glutamatergic neurotransmission

While Nefopam-d3 N-Oxide shares structural similarities with Nefopam, the presence of the N-oxide group may modify its pharmacological activity. N-oxidation typically alters a compound's polarity, potentially affecting its distribution in biological systems and interaction with target receptors.

Research Applications

Analytical Reference Standards

Nefopam-d3 N-Oxide serves as an essential reference standard in pharmaceutical analysis, particularly for the quantification of Nefopam and its metabolites in biological samples . The deuterium labeling provides an internal standard with nearly identical chemical properties to the analyte but distinguishable by mass spectrometry.

This application is particularly valuable in:

  • Bioanalytical method development and validation

  • Quality control of pharmaceutical formulations

  • Stability studies of Nefopam and related compounds

  • Metabolite identification and quantification

The N-oxide functionality adds another dimension to the compound's utility as a reference standard, allowing for the study of oxidative metabolism pathways that may occur in biological systems .

Pharmacokinetic and Metabolic Studies

The primary research value of Nefopam-d3 N-Oxide lies in its application to pharmacokinetic and metabolic investigations. By incorporating deuterium atoms, this compound enables precise tracking of the parent drug's metabolic fate through various biotransformation pathways.

In metabolic studies, Nefopam-d3 N-Oxide provides several advantages:

  • Clear distinction between dosed compound and endogenous substances

  • Improved accuracy in quantifying low-concentration metabolites

  • Enhanced ability to track specific metabolic transformations

  • Reduced interference from biological matrices in analytical methods

These capabilities make the compound an invaluable tool in understanding the pharmacokinetics and metabolism of Nefopam, contributing to the broader knowledge base of analgesic drug disposition and efficacy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator